Methyl 4-(bromomethyl)phenylacetate
Overview
Description
Methyl 4-(bromomethyl)phenylacetate is an organic compound used in the preparation of agrochemical and pharmaceutical components . It can be used as an electrophilic reagent in a variety of chemical transformations .
Molecular Structure Analysis
The molecular formula of this compound is C10H11BrO2 . Its average mass is 243.097 Da and its monoisotopic mass is 241.994232 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 290.6±20.0 °C at 760 mmHg . The compound has a molar refractivity of 54.9±0.3 cm3 .Scientific Research Applications
Synthesis Applications
- Methyl 4′-bromomethyl-2-carboxylate has been synthesized from 2-cyano-4′-methylbiphenyl, showcasing a method that simplifies the synthesis process, increases yield, and reduces cost. This compound serves as a crucial intermediate in the production of various organic compounds, highlighting its importance in chemical synthesis (Lin Ying-ming, 2006).
Biological Activity
- Curvularia lunata, when grown on a specific medium, produced phenylacetic acid derivatives alongside other compounds. Although the phenylacetic acid derivatives did not show antimicrobial or antioxidant activities, their production by fungal cultures indicates potential for finding new natural products with useful properties (Gouri B. Varma et al., 2006).
Chemical Modification and Reactivity
- Visible-light-promoted radical (phenylsulfonyl)methylation reactions utilized bromomethyl phenyl sulfone derivatives to access various (phenylsulfonyl)methylated compounds, demonstrating the compound's role in facilitating light-mediated chemical transformations (Fei Liu & Pixu Li, 2016).
Novel Compound Synthesis
- An efficient synthesis towards a specific thiazol-2(3H)-imine derivative was achieved via a three-component tandem reaction involving an ionic liquid. This study showcases the application of Methyl 4-(bromomethyl)phenylacetate derivatives in constructing complex molecules with potential for further chemical and biological investigation (A. Shahvelayati et al., 2017).
Advanced Organic Synthesis
- Novel syntheses of 1-Aryl-3-Oxypyrazoles containing a Z-Configuration Methyl 2-(Methoxyimino) Acetate Moiety have been reported. These compounds, synthesized through reactions involving this compound, displayed moderate fungicidal activity against specific fungal strains, underlining the chemical's utility in developing agriculturally relevant bioactive compounds (Yuanyuan Liu et al., 2014).
Safety and Hazards
Methyl 4-(bromomethyl)phenylacetate is classified as harmful if swallowed or inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Methyl 4-(bromomethyl)phenylacetate and Methyl 2-(4-(bromomethyl)phenyl)acetate are organic building blocks used in the preparation of agrochemical and pharmaceutical components . They can be used as electrophilic reagents in a variety of chemical transformations .
Mode of Action
The mode of action of this compound and Methyl 2-(4-(bromomethyl)phenyl)acetate involves their use as electrophilic reagents in chemical transformations . They participate in reactions at the benzylic position, which are very important for synthesis problems . In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form the brominated compound .
Biochemical Pathways
They have been used in the synthesis of a class of bicyclic s1p3 inhibitors for the treatment of asthma, and in the synthesis of heterocyclic pde4 inhibitors for the treatment of inflammatory diseases .
Result of Action
The molecular and cellular effects of the action of this compound and Methyl 2-(4-(bromomethyl)phenyl)acetate are dependent on the specific chemical transformations in which they are used. As electrophilic reagents, they can participate in a variety of reactions, leading to the formation of new compounds .
Properties
IUPAC Name |
methyl 2-[4-(bromomethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXOMRFLJBRHNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472231 | |
Record name | Methyl [4-(bromomethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7398-42-7 | |
Record name | Methyl [4-(bromomethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-(bromomethyl)phenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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